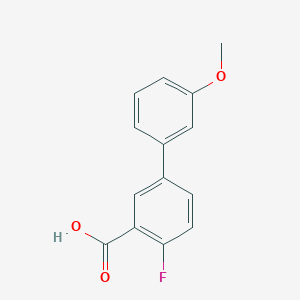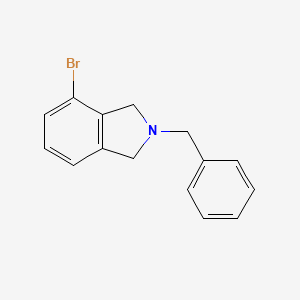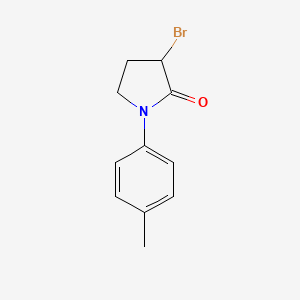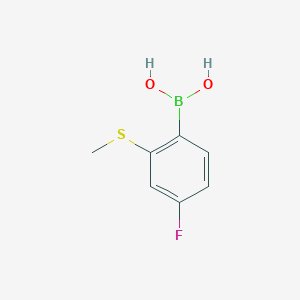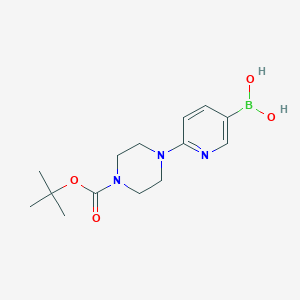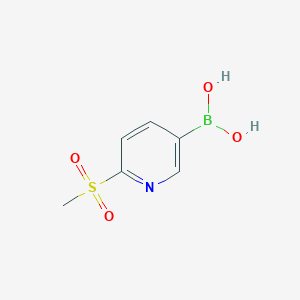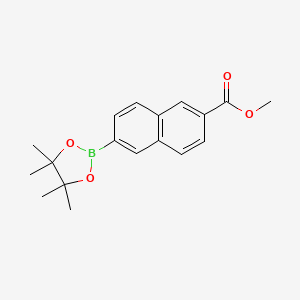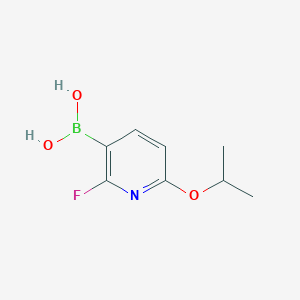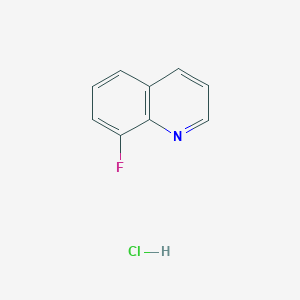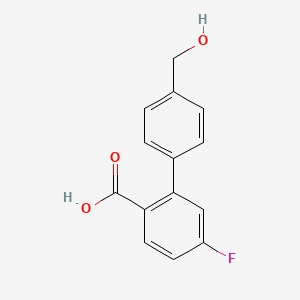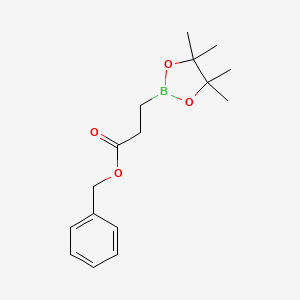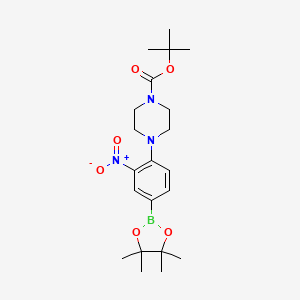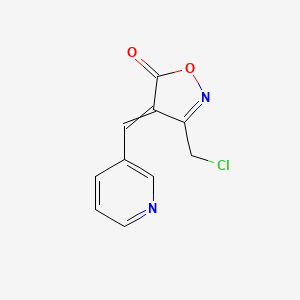
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one
Vue d'ensemble
Description
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one is a chemical compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 222.63 g/mol
- Appearance : The compound likely exists as a solid or crystalline substance.
Molecular Structure Analysis
The molecular structure of (4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one consists of the following components:
- A pyridine ring (pyridin-3-ylmethylene)
- An isoxazole ring
- A chloromethyl group (3-(Chloromethyl))
- A conjugated double bond (4E)
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Nucleophilic substitution at the chloromethyl group
- Ring-opening reactions of the isoxazole ring
- Cyclization reactions involving the pyridine and isoxazole rings
Physical And Chemical Properties Analysis
- Solubility : Investigate the solubility of the compound in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to characterize its solid-state behavior.
- Stability : Assess its stability under various conditions (e.g., temperature, light, pH).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate
This compound has been synthesized using a reaction involving 3,5-dihydroxybenzoic acid and α-chloromethyl pyridine. The effects of temperature and time on the esterification and etherification processes were explored (Wang Xiu-jian, 2009).
Synthesis of New Pyridyl-5-one Derivatives
This compound forms the basis for synthesizing various derivatives through reactions with aryl aldehydes, leading to the creation of new heterocyclic compounds (El‐Badawi et al., 2008).
Preparation of Isoxazolo[5,4-b]pyridin-6(7H)-ones
A series of these compounds were prepared with high stereochemical control, indicating potential for diverse synthetic applications (Suárez et al., 2000).
Photonic and Electrochemical Properties
Photochromic and Ionochromic Properties
Azomethine imines based on this compound exhibit photochromic and ionochromic properties, indicating potential use in molecular switches and sensors (Bren et al., 2018).
Electrochemical and Optical Properties
Electrochromic properties of 3-aryl-4,5-bis(pyridin-4-yl)isoxazoles derivatives, containing conjugated pyridine fragments, were investigated, showing potential for use in electrochromic devices (Chicheva et al., 2019).
Applications in Organic Synthesis
- Green Synthesis of Isoxazol-5(4H)-one Derivatives: The use of salicylic acid in the synthesis of isoxazol-5(4H)-one derivatives demonstrates an environmentally friendly approach to producing these compounds (Kiyani et al., 2019).
Safety And Hazards
- Toxicity : Investigate the toxicity profile, including acute and chronic effects.
- Handling Precautions : Researchers should follow safety guidelines when working with this compound.
- Environmental Impact : Assess its impact on the environment.
Orientations Futures
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
Please note that the above analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications123.
Propriétés
IUPAC Name |
3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-5-9-8(10(14)15-13-9)4-7-2-1-3-12-6-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVFSILAGGCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



